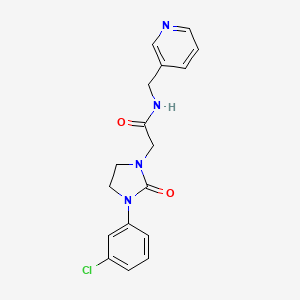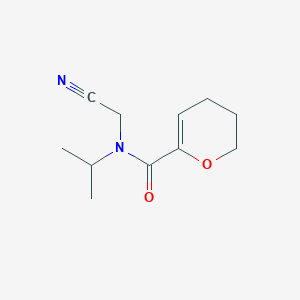
N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(Cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide” is a complex organic compound. Based on its name, it likely contains a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom, and a double bond . The “cyanomethyl” and “propan-2-yl” groups are likely attached to the nitrogen atom, and the “carboxamide” group is likely attached to the pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyran ring and various functional groups .Chemical Reactions Analysis
This compound, like other organic compounds, would likely undergo a variety of chemical reactions, including those typical of pyrans, nitriles (from the “cyanomethyl” group), alkyl groups (from the “propan-2-yl” group), and carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its polarity, solubility, stability, reactivity, melting point, boiling point, etc .Aplicaciones Científicas De Investigación
Novel Synthetic Methodologies
Researchers have developed efficient synthetic approaches for creating functionalized 3,4-dihydro-2H-pyran-4-carboxamides, demonstrating the versatility of related structures in organic synthesis. For example, a diastereoselective synthesis method was established, utilizing the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media, showcasing an unusual process of quasi-hydrolysis of the cyano group (Ievlev et al., 2016). This method highlights the capability of cyano group transformations in regio- and diastereoselective modifications.
Cyclization Reactions and Heterocycle Formation
The synthesis of complex heterocycles is crucial for developing pharmaceuticals and materials science. Research includes the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids like ZnI2 and FeCl3, indicating the role of aryl-zinc (II) σ-bond formation and its addition to isocyanide (Nizami & Hua, 2018). Such methodologies offer pathways for synthesizing pharmacologically relevant structures.
Supramolecular Chemistry
The study of supramolecular interactions involving coumarin-derivative dyes and cucurbit[7]uril, leading to the formation of ternary complexes with mercuric ions, underscores the importance of understanding host-guest chemistry for sensor and material applications. The formation of these complexes, influenced by the photophysical behavior of the complexes, showcases the potential for using these systems in detecting metal ions and understanding the fundamental aspects of supramolecular assembly (Aliaga et al., 2015).
Material Science and Corrosion Inhibition
Research into carboxamide derivatives has also found applications in material science, specifically as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study demonstrated the inhibitive performance of carboxamide ligands, highlighting their potential as environmentally friendly corrosion inhibitors. Their effectiveness, attributed to adsorption at the metal/solution interface, underscores the potential of organic molecules in protecting metals from corrosion, a crucial consideration in industrial processes (Erami et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)13(7-6-12)11(14)10-5-3-4-8-15-10/h5,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCODTULWYCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


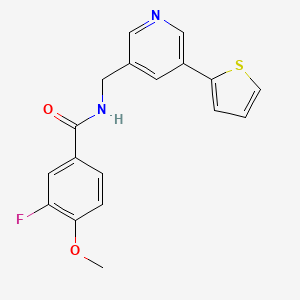
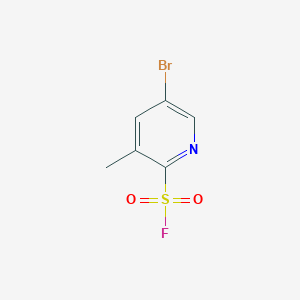

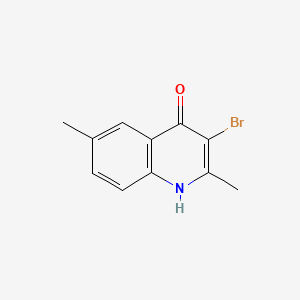

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
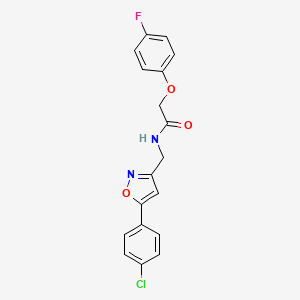
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2451815.png)
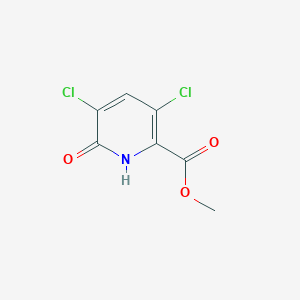
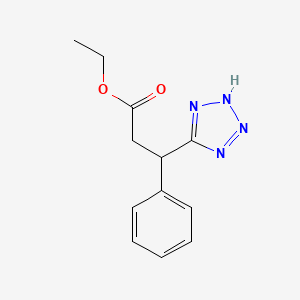
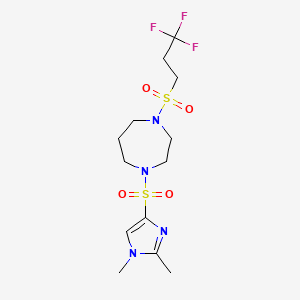
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)
